
An In-depth Technical Guide to 1-Heptyl-4-
iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Heptyl-4-iodobenzene

Cat. No.: B161933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, spectroscopic data, synthesis, and reactivity of 1-Heptyl-4-iodobenzene. This

compound serves as a key intermediate in organic synthesis, particularly in the construction of

complex molecular architectures relevant to drug discovery and materials science.

Chemical Identity and Physical Properties
1-Heptyl-4-iodobenzene is an aromatic compound characterized by a heptyl group and an

iodine atom at the para positions of a benzene ring. Its physical state is a clear, colorless to

yellow liquid.

Table 1: Chemical Identifiers for 1-Heptyl-4-iodobenzene
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Identifier Value

CAS Number 131894-91-2[1][2][3][4]

Molecular Formula C₁₃H₁₉I[1][2][3][4]

Molecular Weight 302.20 g/mol [1]

IUPAC Name 1-heptyl-4-iodobenzene[1]

SMILES CCCCCCCC1=CC=C(I)C=C1[1][3]

InChI Key NHXKOPSTJPLWPK-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties of 1-Heptyl-4-iodobenzene

Property Value

Appearance Clear colorless to yellow liquid

Boiling Point 165 °C at 10 mmHg[1]

Refractive Index 1.5450-1.5490 at 20°C

Flash Point >120 °C (>248 °F)[1]

Solubility
Insoluble in water; soluble in common organic

solvents like ether, chloroform, and benzene.

Purity Commercially available in 98% purity.[1]

Spectroscopic Analysis
Detailed spectroscopic data for 1-Heptyl-4-iodobenzene is not widely available in public

spectral databases. However, based on the analysis of analogous compounds, the following

spectral characteristics are expected.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

aliphatic protons of the heptyl chain.
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Aromatic Region (δ 6.8-7.8 ppm): Two doublets are expected, characteristic of a 1,4-

disubstituted benzene ring. The protons ortho to the iodine atom will be shifted further

downfield compared to the protons ortho to the alkyl group.

Aliphatic Region (δ 0.8-2.6 ppm):

A triplet around δ 2.5-2.6 ppm for the benzylic methylene protons (-CH₂-Ar).

A multiplet around δ 1.5-1.6 ppm for the methylene group beta to the ring.

A series of multiplets between δ 1.2-1.4 ppm for the remaining four methylene groups.

A triplet around δ 0.8-0.9 ppm for the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals.

Aromatic Region (δ 90-150 ppm): Six signals are expected for the aromatic carbons. The

carbon bearing the iodine atom (C-I) will be significantly shielded (shifted upfield) to around

90-95 ppm due to the "heavy atom effect". The carbon attached to the heptyl group will

appear around 140-145 ppm. The remaining four aromatic carbons will resonate in the 128-

138 ppm range.

Aliphatic Region (δ 14-36 ppm): Seven signals are expected for the heptyl chain carbons,

with the benzylic carbon appearing around 35-36 ppm and the terminal methyl carbon at

approximately 14 ppm.

Mass Spectrometry (Predicted)
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak

[M]⁺ at m/z = 302. The fragmentation pattern is expected to be dominated by:

Benzylic cleavage: Loss of a hexyl radical (•C₆H₁₃) to form a stable tropylium-like cation at

m/z = 119.

Loss of iodine: A peak corresponding to the heptylbenzene cation [C₁₃H₁₉]⁺ at m/z = 175.
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Iodine cation: A peak at m/z = 127 corresponding to [I]⁺.

Alkyl chain fragmentation: A series of peaks corresponding to the loss of alkyl fragments

from the heptyl chain.

Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of 1-n-Heptyl-4-iodobenzene would show

characteristic absorption bands:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

C=C stretching (aromatic): ~1400-1600 cm⁻¹

C-H bending (aliphatic): ~1375-1470 cm⁻¹

C-I stretching: ~500-600 cm⁻¹

Synthesis and Experimental Protocols
While a specific, published protocol for the synthesis of 1-Heptyl-4-iodobenzene is not readily

available, a representative procedure can be devised based on standard methods for the

synthesis of 4-alkylanilines and subsequent Sandmeyer-type iodination.

Representative Synthesis of 1-Heptyl-4-iodobenzene
The synthesis can be envisioned as a two-step process starting from 4-heptylaniline.

4-Heptylaniline 4-Heptylbenzenediazonium
Chloride

   NaNO₂, HCl
   0-5 °C 1-Heptyl-4-iodobenzene   KI, heat

Click to download full resolution via product page

Caption: Synthesis of 1-Heptyl-4-iodobenzene.
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Experimental Protocol: Diazotization and Iodination

Diazotization:

To a cooled (0-5 °C) solution of 4-heptylaniline (1 equivalent) in aqueous hydrochloric acid

(3 equivalents), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise,

maintaining the temperature below 5 °C.

The reaction mixture is stirred for an additional 30 minutes at this temperature. The

formation of the diazonium salt can be monitored using starch-iodide paper.

Iodination (Sandmeyer-type reaction):

A solution of potassium iodide (1.5 equivalents) in water is added to the cold diazonium

salt solution.

The mixture is slowly warmed to room temperature and then gently heated (e.g., to 50-60

°C) until nitrogen evolution ceases.

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl

ether or dichloromethane).

The organic layer is washed with aqueous sodium thiosulfate to remove any residual

iodine, followed by washing with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is then purified by vacuum distillation to yield pure 1-Heptyl-4-
iodobenzene.

Reactivity and Applications in Drug Development
Aryl iodides are highly valuable building blocks in medicinal chemistry due to the reactivity of

the carbon-iodine bond.[5] This bond is readily activated by transition metal catalysts, making

1-Heptyl-4-iodobenzene an excellent substrate for various cross-coupling reactions used to

construct complex drug-like molecules.[6][7] The long alkyl chain can also contribute to
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modulating the lipophilicity of a target molecule, a critical parameter in drug design. Additionally,

molecules with similar structures are used in the synthesis of liquid crystals.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions
1-Heptyl-4-iodobenzene is an ideal substrate for Suzuki, Sonogashira, and Heck couplings,

which are fundamental transformations in modern drug discovery.[5]

a) Suzuki-Miyaura Coupling

The Suzuki reaction forms a new carbon-carbon single bond by coupling the aryl iodide with an

organoboron compound.[10] This is a widely used method for constructing biaryl structures.

Catalytic Cycle

Pd(0)L₂

R-Pd(II)-I(L₂)

 Oxidative
 Addition

 (R-I)

4-Heptyl-1,1'-biphenyl Derivative

R-Pd(II)-OR''(L₂)

 Ligand
 Exchange

 (Base) [R-Pd(II)-R'(L₂)]⁺

 Reductive
 Elimination

 (R-R')

 Transmetalation
 (R'-B(OR)₂)

1-Heptyl-4-iodobenzene Arylboronic Acid

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki Coupling:

To an oven-dried flask under an inert atmosphere (e.g., Argon), add 1-Heptyl-4-
iodobenzene (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as
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Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

Heat the reaction mixture (e.g., 80-100 °C) with stirring until the starting material is

consumed (monitored by TLC or GC-MS).

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography on silica gel.

b) Sonogashira Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp)

bond, yielding an arylalkyne.[11][12] This is a key reaction for introducing linear, rigid structural

motifs.
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Palladium Cycle

Copper Cycle

Pd(0)L₂
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 Transmetalation

 Transmetalation
 to Pd(II)

1-Heptyl-4-iodobenzene

Terminal Alkyne
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Caption: Sonogashira cross-coupling reaction.

General Experimental Protocol for Sonogashira Coupling:

In a flask under an inert atmosphere, dissolve 1-Heptyl-4-iodobenzene (1 eq.), a palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a

suitable solvent (e.g., THF or DMF).

Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq.), followed

by the terminal alkyne (1.1-1.2 eq.).

Stir the reaction at room temperature or with gentle heating until completion.
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Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

Wash the organic layer, dry, and concentrate.

Purify the product by column chromatography.

c) Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating

a new carbon-carbon bond at an sp² carbon.[13]

Catalytic Cycle

Pd(0)L₂

R-Pd(II)-I(L₂)
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 Addition

 (R-I)
Alkene-Complex
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 Insertion H-Pd(II)-I(L₂)

 β-Hydride
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 Reductive
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 (Base)

Substituted Alkene

1-Heptyl-4-iodobenzene

Alkene
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Caption: Mizoroki-Heck cross-coupling reaction.

General Experimental Protocol for Heck Coupling:

Combine 1-Heptyl-4-iodobenzene (1 eq.), the alkene (1.1-1.5 eq.), a palladium source

(e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g.,

Et₃N or K₂CO₃) in a sealed tube.

Add a polar aprotic solvent such as DMF or acetonitrile.
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Heat the mixture to 80-140 °C until the reaction is complete.

Cool the reaction, filter off any solids, and partition the filtrate between water and an organic

solvent.

Wash the organic layer, dry, concentrate, and purify the product by chromatography.

Safety and Handling
1-Heptyl-4-iodobenzene should be handled with appropriate safety precautions in a well-

ventilated fume hood.

Hazards: Causes skin irritation and serious eye irritation. Combustible liquid. The compound

is light-sensitive and should be stored in a cool, dark place.[1]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away

from heat, sparks, and open flames.

First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of

skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed,

seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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